molecular formula C15H23NO6 B4000607 2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4000607
M. Wt: 313.35 g/mol
InChI Key: XHGVUHNFDNXRAE-UHFFFAOYSA-N
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Description

2-[3-(3-Ethylphenoxy)propylamino]ethanol; oxalic acid is a chemical compound that combines an ethanol derivative with oxalic acid. This compound is known for its unique structure, which includes an ethylphenoxy group, a propylamino group, and an ethanol moiety. It is often used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

2-[3-(3-Ethylphenoxy)propylamino]ethanol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Ethylphenoxy)propylamino]ethanol typically involves the reaction of 3-ethylphenol with propylene oxide to form 3-(3-ethylphenoxy)propanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-[3-(3-ethylphenoxy)propylamino]ethanol. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Ethylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethylphenoxy group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are commonly used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Methylphenoxy)propylamino]ethanol
  • 2-[3-(3-Propylphenoxy)propylamino]ethanol
  • 2-[3-(3-Isopropylphenoxy)propylamino]ethanol

Uniqueness

2-[3-(3-Ethylphenoxy)propylamino]ethanol is unique due to its specific ethylphenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(3-ethylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-2-12-5-3-6-13(11-12)16-10-4-7-14-8-9-15;3-1(4)2(5)6/h3,5-6,11,14-15H,2,4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGVUHNFDNXRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(3-Ethylphenoxy)propylamino]ethanol;oxalic acid

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